N-(2-morpholin-4-ylethyl)-4-nitro-6-phenylpyridazin-3-amine
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Overview
Description
N-(2-morpholin-4-ylethyl)-4-nitro-6-phenylpyridazin-3-amine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a morpholine ring, a nitro group, and a phenylpyridazine moiety
Preparation Methods
The synthesis of N-(2-morpholin-4-ylethyl)-4-nitro-6-phenylpyridazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Nitro Group: Nitration of the pyridazine core is achieved using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction using a phenylboronic acid derivative.
Morpholine Substitution: The final step involves the substitution of the morpholine ring onto the ethyl chain through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-(2-morpholin-4-ylethyl)-4-nitro-6-phenylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-morpholin-4-ylethyl)-4-nitro-6-phenylpyridazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-morpholin-4-ylethyl)-4-nitro-6-phenylpyridazin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The morpholine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The phenylpyridazine moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
N-(2-morpholin-4-ylethyl)-4-nitro-6-phenylpyridazin-3-amine can be compared with similar compounds such as:
N-(2-morpholin-4-ylethyl)-4-nitrobenzenesulfonamide: This compound also contains a morpholine ring and a nitro group but differs in its core structure.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has a triazine core and is used as a herbicide.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: This compound is a quinazoline derivative with potential pharmacological applications.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C16H19N5O3 |
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Molecular Weight |
329.35 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-nitro-6-phenylpyridazin-3-amine |
InChI |
InChI=1S/C16H19N5O3/c22-21(23)15-12-14(13-4-2-1-3-5-13)18-19-16(15)17-6-7-20-8-10-24-11-9-20/h1-5,12H,6-11H2,(H,17,19) |
InChI Key |
LZQUWRDUPJMSKF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=NN=C(C=C2[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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